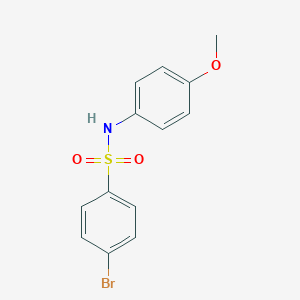

4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Overview

Description

4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12BrNO3S . It has a molecular weight of 342.21 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

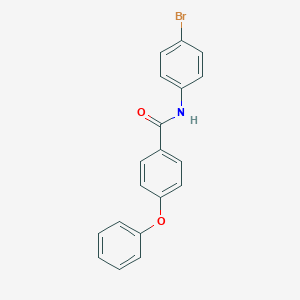

The molecular structure of this compound consists of a benzenesulfonamide core with a bromine atom at the 4-position and a 4-methoxyphenyl group attached to the nitrogen atom of the sulfonamide group . The compound has a rotatable bond count of 4 .Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 63.8 Ų . The exact mass and the monoisotopic mass of the compound are both 340.97213 g/mol .Scientific Research Applications

Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including ones similar to 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide. These compounds exhibited high singlet oxygen quantum yields, making them promising as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Studies : Gelbrich, Threlfall, and Hursthouse (2012) investigated the isostructural crystals of various N-phenylbenzenesulfonamides, including this compound. These studies help in understanding the adaptable geometry of these molecules for different molecular shapes, which is crucial for their applications in various fields (Gelbrich, Threlfall, & Hursthouse, 2012).

Photocatalytic Applications : Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents and investigated its properties for photocatalytic applications. This highlights the potential use of such compounds in photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).

Enzyme Inhibition Studies : A study by Gul et al. (2016) involved the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their effects as inhibitors against human carbonic anhydrase enzymes. This research is significant in understanding the therapeutic potential of such compounds (Gul et al., 2016).

Antibacterial Applications : Abbasi et al. (2019) synthesized a series of benzenesulfonamides derived from N-sulfonation and evaluated their biofilm inhibitory action against Escherichia coli, indicating potential antibacterial applications (Abbasi et al., 2019).

properties

IUPAC Name |

4-bromo-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCJPHFHAJZWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225543 | |

| Record name | p-Benzenesulfonanisidide, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7454-72-0 | |

| Record name | 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7454-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Benzenesulfonanisidide, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007454720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzenesulfonanisidide, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

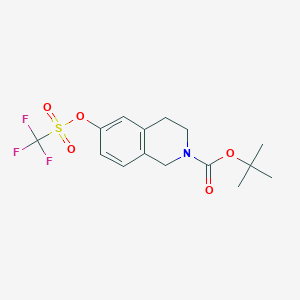

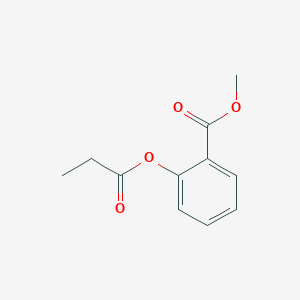

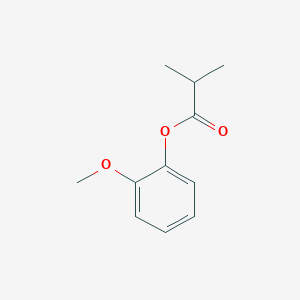

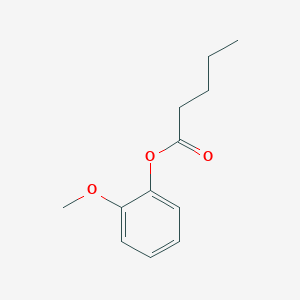

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the crystal structure of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide?

A1: this compound, along with seven other similar compounds, forms isostructural crystals. [] This means that despite variations in their substituents, these compounds share the same crystal packing arrangement. Specifically, they all form infinite chains held together by N-H···O(sulfonyl) hydrogen bonds. [] The study highlights the adaptability of this particular crystal packing mode, accommodating molecules with significantly different sizes and shapes. [] This information is valuable for understanding the solid-state properties of these compounds and for potentially predicting the crystal structures of related molecules.

Q2: How does the paper "Eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides" quantify the isostructural relationships between the compounds?

A2: The research utilizes the XPac software to compare the crystal structures and generate quantitative descriptors of isostructurality. [] This software allows for a systematic and objective comparison of crystal structures, moving beyond visual inspection. The quantitative descriptors provide a numerical measure of the similarity between the crystal packing arrangements, offering a more rigorous analysis of isostructurality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)